5-Acetyl-1-benzylpyrrolidin-2-one
Overview
Description
5-Acetyl-1-benzylpyrrolidin-2-one: is an organic compound with the molecular formula C13H15NO2 . It is a derivative of pyrrolidinone, characterized by the presence of an acetyl group at the 5-position and a benzyl group at the 1-position of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Acetyl-1-benzylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidinone and benzyl chloride.
Acetylation: The pyrrolidinone undergoes acetylation at the 5-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Benzylation: The acetylated pyrrolidinone is then subjected to benzylation using benzyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetyl-1-benzylpyrrolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Acetyl-1-benzylpyrrolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used in the design and synthesis of enzyme inhibitors and receptor modulators.
Medicine:
The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic applications, including its use in the synthesis of novel pharmaceuticals with analgesic, anti-inflammatory, or anticonvulsant properties.
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Acetyl-1-benzylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The acetyl and benzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidinone ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-Benzyl-2-pyrrolidinone: Lacks the acetyl group at the 5-position, making it less reactive in certain chemical reactions.
5-Methyl-1-benzylpyrrolidin-2-one: Contains a methyl group instead of an acetyl group, resulting in different chemical properties and reactivity.
5-Acetyl-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group, affecting its chemical behavior and applications.
Uniqueness:
5-Acetyl-1-benzylpyrrolidin-2-one is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-acetyl-1-benzylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRJJLOOYYYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784053-91-3 | |
Record name | 5-acetyl-1-benzylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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